1-Methylguanidine Sulfate

Description

Properties

IUPAC Name |

2-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJBGQERCCGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060504 | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-12-9 | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[methylguanidinium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the pKa of 1-Methylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1-Methylguanidine Sulfate. This document outlines its physicochemical properties, the experimental determination of its pKa, and its relevance in biological systems.

Introduction to this compound

1-Methylguanidine is a small, organic compound derived from protein catabolism and is also a product of putrefaction.[1][2][3] It is often studied in the form of its sulfate salt to improve its handling and stability. The guanidine group in 1-methylguanidine is highly basic, readily accepting a proton to form the methylguanidinium cation. The pKa value, which describes the tendency of this cation to deprotonate, is a critical parameter in understanding its behavior in physiological and chemical systems. This is particularly relevant in drug design and development, where the ionization state of a molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Biologically, 1-methylguanidine is recognized as a uremic toxin, accumulating in individuals with renal failure.[1][2][4] It has been shown to have various biological effects, including the inhibition of nitric oxide synthase (iNOS) and the modulation of inflammatory responses.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-methylguanidine and its sulfate salt is presented below.

| Property | Value | Source |

| Compound | 1-Methylguanidine | |

| IUPAC Name | N-methylguanidine | |

| Molecular Formula | C2H7N3 | |

| Average Molecular Weight | 73.097 g/mol | |

| Monoisotopic Molecular Weight | 73.064 Da | |

| pKa (Strongest Basic) | 12.78 (Predicted) | [3] |

| Physiological Charge | 1 | [3] |

| Compound | This compound | |

| IUPAC Name | bis(2-methylguanidine);sulfuric acid | [5] |

| Molecular Formula | C4H16N6O4S | [5] |

| Molecular Weight | 244.28 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Water Solubility | Soluble | [6] |

Experimental Determination of pKa

The pKa of guanidine derivatives like 1-methylguanidine is typically determined using potentiometric titration. This is a highly accurate and widely used method for measuring pKa values.[7][8]

In a potentiometric titration for pKa determination, a solution of the compound is titrated with a standardized solution of a strong acid or base.[8] The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[9][10] A plot of pH versus the volume of titrant added results in a titration curve. The inflection point of this curve corresponds to the point where half of the compound is in its protonated form and half is in its deprotonated form. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.[8]

The following is a generalized protocol for the determination of the pKa of a basic compound like 1-methylguanidine using potentiometric titration.[9][10]

Materials and Reagents:

-

This compound

-

Deionized water (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Apparatus:

-

Potentiometer or pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (for dispensing titrant)

-

Beaker or reaction vessel

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a strong base.

-

Initial pH Adjustment: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is located at the inflection point of the sigmoid curve.

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation.

Visualizations

The following diagram illustrates the experimental workflow for determining the pKa of 1-Methylguanidine by potentiometric titration.

References

- 1. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Guanidine, N-methyl-, sulfate (2:1) | C4H16N6O4S | CID 71501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 21770-81-0: 1-Methylguanidine hydrochloride [cymitquimica.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

1-Methylguanidine Sulfate chemical properties and structure

An In-depth Technical Guide to 1-Methylguanidine Sulfate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Structure

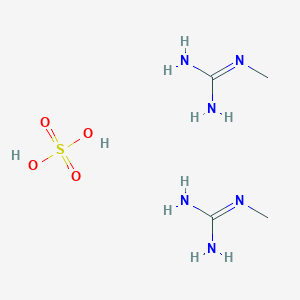

This compound is an organic salt. The structure consists of two protonated 1-methylguanidine cations and one sulfate anion. The positive charge on the 1-methylguanidinium cation is delocalized across the planar CN3 core.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 598-12-9[1][2][3][4] |

| IUPAC Name | bis(2-methylguanidine);sulfuric acid[5] |

| Synonyms | Methylguanidine sulfate, Bis(methylguanidinium) sulphate, Nthis compound (2:1)[5][6] |

Table 2: Structural Representations

| Representation | String |

| SMILES | CN=C(N)N.CN=C(N)N.OS(=O)(=O)O[6] |

| InChI | InChI=1S/2C2H7N3.H2O4S/c21-5-2(3)4;1-5(2,3)4/h21H3,(H4,3,4,5);(H2,1,2,3,4)[5][7] |

| InChIKey | WTYJBGQERCCGAD-UHFFFAOYSA-N[5][7] |

Structural Diagram

Caption: 2D representation of the ionic components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental and developmental settings.

Table 3: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C4H14N6·H2SO4 | [1][2] |

| Molecular Weight | 244.27 g/mol | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [4] |

| Melting Point | 240 °C | [4][8] |

| Solubility | Soluble in water | [4][8] |

| Purity | >97.0% (by Total Nitrogen) | [4][8] |

Experimental Protocols

Synthesis

A common route for the synthesis of guanidinium salts involves the reaction of a corresponding amine with a guanidinylating agent, followed by salt formation with the desired acid. For this compound, a plausible synthesis pathway is the reaction of methylamine with a cyanamide derivative to form 1-methylguanidine, which is then neutralized with sulfuric acid.

A patent for the production of 1-methyl-3-nitroguanidine mentions the nitration of methyl guanidine sulfates as a procedural step, suggesting that methylguanidine sulfate is a readily available intermediate.[9]

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 598-12-9 | TCI AMERICA [tcichemicals.com]

- 5. Guanidine, N-methyl-, sulfate (2:1) | C4H16N6O4S | CID 71501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eontrading.uk [eontrading.uk]

- 7. This compound(598-12-9) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | 598-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1-Methylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylguanidine Sulfate. Due to the limited availability of public quantitative data, this document focuses on providing a robust framework for determining its solubility. This includes a detailed, adaptable experimental protocol and illustrative data representations. The information herein is intended to empower researchers to accurately assess the solubility of this compound in various solvents, a critical parameter in drug development and formulation.

Introduction to this compound

This compound is a salt of the organic compound 1-methylguanidine. Guanidinium and its derivatives are of significant interest in medicinal chemistry due to their biological activities. Understanding the solubility of this compound is fundamental for its application in pharmaceutical formulations, chemical synthesis, and various research applications. Solubility dictates the bioavailability, dosage form design, and the choice of solvents for analytical and preparative procedures.

Solubility of this compound: An Overview

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Illustrative Solubility ( g/100 mL) |

| Water | 80.1 | 10.2 | Value to be determined |

| Methanol | 32.7 | 5.1 | Value to be determined |

| Ethanol | 24.5 | 4.3 | Value to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Value to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Value to be determined |

Disclaimer: The solubility values in this table are placeholders and are intended for illustrative purposes only. Researchers must determine these values experimentally using the protocol outlined below.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[1] This method is robust and can be adapted for various solvents and temperatures.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of analytical grade

-

Constant temperature shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Appropriate vials for sample collection

-

Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or LC-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.[1] This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification of this compound:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

HPLC-UV Method: A simple and sensitive HPLC method with UV detection can be employed. The system would typically consist of a C18 column and a mobile phase of acidified water or a buffer. Detection is often performed at a low UV wavelength, such as 195 nm.[2]

-

Ion Chromatography (IC): IC with suppressed conductivity detection is another suitable method for quantifying guanidinium salts.[3]

-

LC-MS: For higher sensitivity and selectivity, LC-MS can be utilized, potentially with a derivatization step to enhance detection.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

Caption: Key factors influencing the solubility of this compound.

References

1-Methylguanidine Sulfate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of 1-Methylguanidine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanidine (1-MG), a metabolic product of creatine, is a known uremic toxin that accumulates in patients with renal failure. While historically considered a waste product, recent research has unveiled its diverse and complex roles in various biological systems. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its interactions with key molecular targets and its impact on cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the physiological and pathological significance of 1-MG.

Introduction

1-Methylguanidine is a small, positively charged molecule that belongs to the guanidino compounds group.[1] Its concentration is significantly elevated in the serum of uremic patients, leading to its classification as a uremic toxin.[2] The biological effects of 1-MG are multifaceted, ranging from cytotoxicity in renal cells to modulation of inflammatory responses and enzyme inhibition.[3][4] This guide will explore the core mechanisms through which this compound exerts its effects on biological systems.

Molecular Mechanisms of Action

The biological activities of this compound are a consequence of its interaction with a variety of molecular targets. These interactions can lead to the modulation of enzymatic activity, alterations in ion channel function, and the dysregulation of signaling pathways.

Inhibition of Nitric Oxide Synthase (NOS)

1-Methylguanidine is a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][5] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of inflammatory conditions.

-

Mechanism: 1-MG competes with the substrate L-arginine for binding to the active site of NOS, thereby reducing the synthesis of NO.[6] While it is considered a weak inhibitor compared to other guanidino compounds like asymmetric dimethylarginine (ADMA), its elevated concentration in uremia may contribute to the observed alterations in NO metabolism.[6]

Quantitative Data: Inhibition of Nitric Oxide Synthase

| Compound | Enzyme | IC50 | Ki | Reference |

| Aminoguanidine (related compound) | iNOS (murine macrophages) | 2.1 µM | N/A | [7] |

| 1-Methylguanidine | iNOS (murine macrophages) | Weak inhibition at 100 µM, significant at 1000 µM | N/A | [6] |

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of 1-Methylguanidine on iNOS activity.

-

Enzyme Source: Purified recombinant iNOS or lysate from cytokine-stimulated macrophages (e.g., RAW 264.7 cells).

-

Substrate: L-[¹⁴C]arginine.

-

Assay Buffer: Typically contains HEPES, DTT, and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding L-[¹⁴C]arginine. c. Allow the reaction to proceed for a defined period at 37°C. d. Stop the reaction by adding a stop buffer (e.g., containing EDTA). e. Separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine using cation-exchange chromatography. f. Quantify the amount of L-[¹⁴C]citrulline produced using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each 1-Methylguanidine concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway: 1-Methylguanidine and iNOS Inhibition

Figure 1: Inhibition of iNOS by 1-Methylguanidine.

Modulation of Inflammatory Responses

1-Methylguanidine exhibits both pro- and anti-inflammatory effects, depending on the context. Its most notable anti-inflammatory action is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[1][5]

-

Mechanism: The precise mechanism by which 1-MG inhibits TNF-α release is not fully elucidated but may involve interference with intracellular signaling cascades upstream of TNF-α transcription and translation, potentially involving the NF-κB pathway.

Quantitative Data: Inhibition of TNF-α Release

| Cell Line | Stimulant | 1-Methylguanidine Concentration | Inhibition of TNF-α Release | Reference |

| J774 macrophages | LPS | 1 mM | 73% | [4] |

Experimental Protocol: TNF-α Release Assay in Macrophages

This protocol outlines a method to measure the effect of 1-Methylguanidine on TNF-α secretion from macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774).

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure: a. Plate macrophages and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with LPS. d. After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the TNF-α concentrations in the supernatants of 1-MG-treated cells to those of untreated, LPS-stimulated cells to determine the percentage of inhibition.

Signaling Pathway: Putative Inhibition of TNF-α Release

Figure 2: Potential mechanism of 1-MG on TNF-α release.

Induction of Oxidative Stress and Apoptosis in Renal Cells

In the context of uremia, 1-Methylguanidine is a significant contributor to renal cell damage through the induction of oxidative stress and apoptosis.[3]

-

Mechanism: 1-MG enhances the production of reactive oxygen species (ROS), possibly through the activation of NADPH oxidase.[8] This increase in oxidative stress leads to cellular damage and the activation of apoptotic pathways in renal proximal tubular cells.[3]

Quantitative Data: Cytotoxicity in HK-2 Cells

| 1-MG Concentration | Cell Viability (% of Control) | Apoptotic Ratio (%) | Reference |

| 0.25 mM | ~80% | Not Reported | [3] |

| 0.5 mM | ~60% | Increased | [3] |

| 1.0 mM | ~40% | Not Reported | [3] |

Experimental Protocol: Assessment of 1-Methylguanidine Cytotoxicity in HK-2 Cells

This protocol details the steps to evaluate the toxic effects of 1-MG on human kidney proximal tubular (HK-2) cells.

-

Cell Culture: Culture HK-2 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells in multi-well plates and, upon reaching confluence, treat with varying concentrations of this compound for 24-48 hours.

-

Cell Viability Assay (MTT Assay): a. After treatment, add MTT solution to each well and incubate. b. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Harvest the treated cells. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and quantify the percentage of apoptotic cells.

Workflow: 1-MG Induced Renal Cell Apoptosis

Figure 3: 1-MG-induced apoptosis in renal cells.

Other Biological Activities

1-Methylguanidine has been reported to interact with several other biological targets, although the data for these interactions are less extensive.

-

Inhibition of Trypsin: As an alkylated guanidine, 1-MG can inhibit the activity of the serine protease trypsin.[9]

-

Inhibition of Cytochrome P450: It has been shown to inhibit the metabolism of certain drugs mediated by cytochrome P450 enzymes in human liver microsomes.[9]

-

Interaction with Ion Channels: Guanidine and its derivatives can affect the function of ion channels, including potassium and sodium channels.[10]

-

Precursor for BACE1 Inhibitors: 1-Methylguanidine hydrochloride serves as a precursor in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease research.[3]

Conclusion

This compound is a biologically active molecule with a range of effects on cellular function. Its role as a uremic toxin is well-established, with its cytotoxic effects on renal cells being a key contributor to the pathophysiology of chronic kidney disease. Furthermore, its ability to modulate inflammatory responses and inhibit key enzymes such as nitric oxide synthase highlights its broader physiological and pathological significance. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse actions of 1-Methylguanidine and to explore its potential as a therapeutic target or a biomarker in various disease states.

References

- 1. Promoter methylation confers kidney-specific expression of the Klotho gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promoter methylation and age-related downregulation of Klotho in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Virtual Screening and Structure-Based Discovery of Indole Acylguanidines as Potent β-secretase (BACE1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated Klotho Promoter Methylation Is Associated with Severity of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute and Relative Activity Values in Assessing the Effect of NADPH Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promoter methylation confers kidney-specific expression of the Klotho gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical and Physiological Effects of 1-Methylguanidine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methylguanidine (MG), a known uremic toxin that accumulates in patients with renal failure, exerts a range of biochemical and physiological effects. Primarily recognized for its nephrotoxicity, MG also impacts the cardiovascular, neurological, and immune systems. Its mechanisms of action are multifaceted, involving the inhibition of nitric oxide synthase (NOS) and the modulation of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), leading to increased oxidative stress. This technical guide provides a comprehensive overview of the current understanding of 1-Methylguanidine Sulfate, with a focus on its quantitative effects, the experimental protocols used to investigate them, and the signaling pathways involved.

Introduction

1-Methylguanidine (MG) is a small, water-soluble organic compound that is a metabolic product of creatine.[1] Under normal physiological conditions, it is excreted by the kidneys. However, in the context of renal dysfunction, MG accumulates in the body, contributing to the clinical syndrome of uremia.[1][2] This document details the biochemical and physiological consequences of elevated 1-Methylguanidine levels, presented as the sulfate salt. The effects described are primarily attributed to the 1-Methylguanidine cation.

Biochemical and Physiological Effects

Renal Effects

1-Methylguanidine is a significant contributor to the progression of renal dysfunction. Studies in animal models have demonstrated that administration of MG leads to a decline in renal function, characterized by a reduction in the glomerular filtration rate (GFR).[3]

Cardiovascular Effects

The cardiovascular system is notably affected by elevated levels of 1-Methylguanidine. It has been shown to induce dose-dependent increases in mean blood pressure in both normotensive and spontaneously hypertensive rats.[4] The heart rate response, however, appears to differ depending on the hypertensive state of the animal model, with increases observed in hypertensive rats and decreases in normotensive rats.[4]

Neurological Effects

As a uremic toxin, 1-Methylguanidine is implicated in the neurological complications associated with renal failure.[5] It can cross the blood-brain barrier and may contribute to uremic encephalopathy. In vitro studies have shown that MG can enhance the pro-apoptotic effects of oxidative stress on glial cells, suggesting a role in neurodegeneration.[5]

Effects on Oxidative Stress

1-Methylguanidine is known to increase oxidative stress.[1] This is thought to be mediated, in part, through the inhibition of nitric oxide synthase and the stimulation of reactive oxygen species (ROS) production.[1] In vitro studies have demonstrated that MG enhances the oxidative metabolism of neutrophils.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of 1-Methylguanidine.

| Parameter | Species/Model | Dose/Concentration | Effect | Reference |

| Toxicity (LD50) | Mouse (for 1-Ethyl-1-methylguanidine tartrate) | 129 mg/kg | Intravenous; induced spastic paralysis. | [6] |

| Renal Function | Rat | Not specified | Administration of MG induced a significant decrease in renal function. | [3] |

| Mean Blood Pressure | Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto Rats (WKY) | 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg (intravenous) | Dose-dependent increases in both SHR and WKY. | [4] |

| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 1.03, 2.05, 6.39, 20.45 mg/kg (intravenous) | Dose-dependent increase. | [4] |

| Heart Rate | Wistar-Kyoto Rats (WKY) | 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg (intravenous) | Dose-dependent decrease. | [4] |

| TNF-α Release Inhibition (in vitro) | J774 macrophage cell line | 1 mM | 73% inhibition of LPS-stimulated TNF-α release. | [7] |

| TNF-α Release Inhibition (in vivo) | Rat | 30 mg/kg (intraperitoneal) | 98.71% inhibition of LPS-induced serum TNF-α. | [7] |

| Nitrite Production Inhibition | Activated murine macrophages | 1000 µM | 47.6% inhibition. | [8] |

| Parameter | Species | Normal Plasma Concentration | Uremic Plasma Concentration | Reference |

| 1-Methylguanidine | Human | Not consistently elevated | Can reach toxic levels in advanced uremia. | [2] |

| 1-Methylguanidine | Dog | 0.16 ± 0.04 µmol/l | 0.86 ± 0.32 µmol/l (acute renal failure) | [9] |

Experimental Protocols

Adenine-Induced Chronic Kidney Disease in Rats

This model is widely used to study the effects of uremic toxins like 1-Methylguanidine.

-

Objective: To induce chronic kidney disease in rats to mimic the uremic state.

-

Procedure:

-

The rats are fed a diet containing 0.75% (w/w) adenine for several weeks (e.g., 4 weeks).[4][8]

-

This diet leads to the development of tubulointerstitial nephritis, tubular obstruction, and a significant reduction in glomerular filtration rate, resulting in the accumulation of uremic toxins.[8][10]

-

Control animals are pair-fed the same diet without adenine.[10]

-

Renal function is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels.[11]

Measurement of 1-Methylguanidine in Plasma by HPLC

A sensitive and specific method for quantifying MG levels in biological fluids.

-

Objective: To determine the concentration of 1-Methylguanidine in plasma samples.

-

Procedure:

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction using a cation-exchange column to isolate 1-Methylguanidine and an internal standard.

-

Chromatographic Separation: The separation is performed on a cation-exchange HPLC column.

-

Mobile Phase: A mixture of methanol and monochloroacetate is commonly used as the mobile phase.

-

Post-column Derivatization: The eluted MG is derivatized with an alkaline ninhydrin reagent to form a fluorescent product.

-

Detection: The fluorescent derivative is detected using a fluorescence detector.

-

Quantification: The concentration of MG is determined by comparing its peak area to that of the internal standard and a standard curve.

-

In Vivo Assessment of TNF-α Inhibition

This protocol describes how to evaluate the effect of 1-Methylguanidine on systemic inflammation in an animal model.

-

Objective: To determine the in vivo effect of 1-Methylguanidine on lipopolysaccharide (LPS)-induced TNF-α release.[7]

-

Procedure:

-

Wistar rats are used as the animal model.[7]

-

Animals are treated with 1-Methylguanidine (e.g., 30 mg/kg, intraperitoneally) prior to and after an LPS challenge.[7]

-

Inflammation is induced by administering LPS (from E. coli).[7]

-

Blood samples are collected at specific time points after the LPS challenge (e.g., 2 hours).[7]

-

Serum is separated, and TNF-α levels are quantified using a commercial ELISA kit.[7]

-

The percentage inhibition of TNF-α release is calculated by comparing the levels in MG-treated animals to those in vehicle-treated, LPS-stimulated control animals.[7]

-

Signaling Pathways

Inhibition of Nitric Oxide Synthase (NOS) Signaling

1-Methylguanidine is a known inhibitor of nitric oxide synthase, particularly the inducible isoform (iNOS).[1][8] This inhibition disrupts the normal production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The reduction in NO bioavailability contributes to the pathophysiology of uremia, including hypertension and endothelial dysfunction.

Modulation of TNF-α Signaling

1-Methylguanidine has been shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[7] TNF-α is a key mediator of inflammation and apoptosis. By suppressing its release, MG may exert immunomodulatory effects. The downstream consequences of this inhibition in the context of uremia are complex and may involve pathways such as NF-κB and MAPK, which are known to be regulated by TNF-α.

Experimental Workflow for Investigating Cellular Effects

The following diagram illustrates a typical workflow for studying the cellular effects of 1-Methylguanidine in vitro.

Conclusion

This compound is a clinically significant uremic toxin with diverse and detrimental effects on multiple organ systems. Its ability to inhibit nitric oxide synthase and modulate inflammatory cytokines like TNF-α underscores its role in the pathophysiology of renal failure and its associated complications. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise molecular mechanisms of 1-Methylguanidine-induced toxicity and for the development of therapeutic strategies to mitigate its effects in patients with chronic kidney disease. Further investigation into its impact on signaling pathways such as NF-κB and MAPK is warranted to fully elucidate its complex biological activities.

References

- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RTECS NUMBER-MF2420000-Chemical Toxicity Database [drugfuture.com]

- 7. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. karger.com [karger.com]

- 11. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylguanidine Sulfate as a Metabolite in Physiological Fluids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanidine (MG), a product of protein catabolism, is a significant metabolite found in physiological fluids. Under normal physiological conditions, it is present at low concentrations. However, in certain pathological states, particularly in chronic kidney disease (CKD), its levels can rise dramatically, leading to its classification as a uremic toxin.[1][2][3][4] This guide provides a comprehensive overview of 1-Methylguanidine Sulfate, focusing on its quantification in biological matrices, its biological roles, and the experimental protocols for its study.

Introduction

1-Methylguanidine is a small, water-soluble organic compound that derives from the metabolism of creatinine.[3][5][6][7] While it is a normal constituent of human metabolism, its accumulation in the body is associated with a range of toxic effects, including neurotoxicity and oxidative stress.[1][8][9] This has made 1-methylguanidine a molecule of interest in the study of uremia and other metabolic disorders. This document serves as a technical resource for professionals in research and drug development, offering detailed methodologies and consolidated data on this important metabolite.

Quantitative Data in Physiological Fluids

The concentration of 1-methylguanidine is known to be significantly elevated in the physiological fluids of patients with renal failure compared to healthy individuals. The following tables summarize the reported quantitative data for 1-methylguanidine in human plasma/serum, urine, and cerebrospinal fluid (CSF).

Table 1: Concentration of 1-Methylguanidine in Human Plasma/Serum

| Subject Group | Concentration (μg/L) | Concentration (μmol/L) | Reference(s) |

| Healthy/Normal | 118.4 ± 95.0 | 1.62 ± 1.3 | [10] |

| Not specified | 0.85 ± 0.08 (well-controlled IDDM children) | [11][12] | |

| Not specified | 0.59 ± 0.11 (control children) | [11][12] | |

| Uremic/Chronic Renal Failure | 127.9 ± 27.8 | 1.75 ± 0.38 | [13] |

| Not specified | Not consistently elevated | [3][4] | |

| 5-7 times higher in blood cells than serum | Not specified | [14] |

Table 2: Concentration of 1-Methylguanidine in Human Urine

| Subject Group | Concentration (ng/mL) | Reference(s) |

| Healthy/Normal | < 100 (Lower limit of detection) | [5] |

| Uremic/Chronic Renal Failure | Elevated, but specific values vary | [3][15][16] |

Table 3: Concentration of 1-Methylguanidine in Human Cerebrospinal Fluid (CSF)

| Subject Group | Status | Reference(s) |

| Uremic | Substantially increased | [9][17][18] |

| Healthy/Normal | Low to undetectable | [9][17] |

Experimental Protocols

Accurate quantification of 1-methylguanidine in biological samples is crucial for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Quantification by HPLC with Fluorescence Detection

This method involves the separation of 1-methylguanidine from other components in the sample matrix by HPLC, followed by a post-column derivatization to produce a fluorescent product that can be detected with high sensitivity.

3.1.1. Sample Preparation (Plasma)

-

Solid-Phase Extraction (SPE): Cation-exchange SPE is employed to isolate 1-methylguanidine from plasma.[5]

-

Condition a cation-exchange SPE cartridge with methanol and then water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute 1-methylguanidine with a suitable solvent (e.g., methanol containing ammonia).[19]

-

Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

3.1.2. Sample Preparation (Urine)

-

Dilution: Urine samples are typically diluted with the HPLC mobile phase before injection.[5]

3.1.3. HPLC Conditions

-

Column: Ultrasil cation-exchange column.[5]

-

Mobile Phase: A mixture of methanol and monochloroacetate (e.g., 15/85, v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-100 µL.

3.1.4. Post-Column Derivatization

-

After elution from the HPLC column, the analyte is mixed with an alkaline ninhydrin reagent.[5]

-

The reaction is carried out in a heated reaction coil to facilitate the formation of a fluorescent derivative.

-

The fluorescent product is then detected by a fluorescence detector.

3.1.5. Detection

-

Fluorescence Detector: Excitation and emission wavelengths are set to optimize the detection of the ninhydrin derivative.

Quantification by LC-MS/MS

LC-MS/MS offers high selectivity and sensitivity for the quantification of 1-methylguanidine, often with simpler sample preparation.

3.2.1. Sample Preparation (Plasma/Serum)

-

Protein Precipitation:

-

To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[20][21]

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the LC-MS/MS mobile phase.

-

3.2.2. Sample Preparation (Urine)

-

Dilution: Dilute the urine sample with the initial mobile phase (e.g., 1:10 or 1:100) to minimize matrix effects.[22]

3.2.3. LC-MS/MS Conditions

-

Column: A mixed-mode column with reversed-phase and cation-exchange properties is often used for better retention of polar compounds like 1-methylguanidine.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 1-methylguanidine and an internal standard are monitored for quantification.

Signaling Pathways and Biological Roles

1-Methylguanidine is not merely an inert waste product; it exerts significant biological effects, particularly when its concentration is elevated.

Induction of Apoptosis

In the context of uremia, 1-methylguanidine has been shown to enhance oxidative stress-induced apoptosis.[4] This process is believed to contribute to the neurological complications associated with the condition. The proposed pathway involves the intrinsic apoptotic cascade.

Caption: Proposed apoptotic signaling pathway enhanced by 1-Methylguanidine.

Modulation of Inflammatory Responses

1-Methylguanidine has also been demonstrated to have immunomodulatory effects, specifically by inhibiting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the enzyme inducible Nitric Oxide Synthase (iNOS).[1][6][12][23]

Caption: Inhibition of inflammatory pathways by 1-Methylguanidine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of 1-methylguanidine in physiological fluids.

Caption: General experimental workflow for 1-Methylguanidine analysis.

Conclusion

This compound is a metabolite of significant clinical interest, particularly in the context of renal disease and its associated complications. Its role as a uremic toxin and its influence on cellular processes such as apoptosis and inflammation underscore the importance of accurate and reliable methods for its quantification. This guide provides a foundational understanding of 1-methylguanidine, offering detailed experimental protocols and a summary of its known concentrations in physiological fluids. The provided workflows and pathway diagrams serve to visually conceptualize the key processes involved in the study of this metabolite. Further research into the precise molecular mechanisms of 1-methylguanidine's action will be crucial for the development of targeted therapeutic strategies for conditions associated with its accumulation.

References

- 1. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]

- 8. Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concentrations in serum and urinary excretion of guanidine, 1-methylguanidine, and 1,1-dimethylguanidine in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of methylguanidine in serum and urine from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endogenous guanidino compounds as uremic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tracking Human Exposure to DPG and Its Derivatives: Wastewater and Urine Analysis in Guangzhou, China [mdpi.com]

- 23. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylguanidine Sulfate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylguanidine (MG), the active component of 1-Methylguanidine Sulfate, is a naturally occurring metabolite that accumulates in the body under certain pathological conditions, most notably in chronic kidney disease (CKD), where it is recognized as a uremic toxin. Emerging research has identified MG as a multifaceted molecule with significant implications for various biological processes, including inflammation, apoptosis, and nitric oxide signaling. This technical guide provides an in-depth overview of the potential research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further investigation into its role in health and disease.

Core Properties of this compound

This compound is a salt form of 1-Methylguanidine, making it a stable and soluble compound for research purposes.

| Property | Value | Reference |

| CAS Number | 598-12-9 | [1][2] |

| Molecular Formula | C4H14N6·H2SO4 | [1][2] |

| Molecular Weight | 244.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Research Applications

The research applications of this compound primarily stem from the biological activities of 1-Methylguanidine.

Uremic Toxin Research

1-Methylguanidine is a well-established uremic toxin, with elevated levels observed in patients with renal failure.[4] Its accumulation is associated with various pathological conditions observed in CKD.

Quantitative Data: Plasma Concentrations of 1-Methylguanidine

| Condition | Plasma Concentration (µmol/L) | Reference |

| Normal Subjects | 0.18 ± 0.04 | [5] |

| Uremic Patients (non-dialyzed) | 1.73 ± 0.28 | [5] |

| Uremic Patients (hemodialysis) | 1.49 ± 0.24 | [5] |

Inflammation and Immune Response

1-Methylguanidine has been shown to exert both pro-inflammatory and anti-inflammatory effects, depending on the context. It can inhibit the activity of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α), suggesting a potential role in modulating inflammatory responses.[4][6]

Signaling Pathway: 1-Methylguanidine in Inflammation

1-Methylguanidine is implicated in the modulation of key inflammatory signaling pathways, including the NF-κB and JNK pathways.

Figure 1: Postulated signaling pathway for 1-Methylguanidine-induced inflammation.

Apoptosis

1-Methylguanidine has been demonstrated to induce apoptosis in various cell types. This pro-apoptotic effect is often linked to the induction of oxidative stress and the activation of caspase cascades.[7]

Signaling Pathway: 1-Methylguanidine-Induced Apoptosis

The apoptotic pathway triggered by 1-Methylguanidine involves the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and subsequent caspase activation.

Figure 2: Intrinsic pathway of apoptosis induced by 1-Methylguanidine.

Cardiovascular Research

The role of 1-Methylguanidine in cardiovascular pathophysiology is an area of active investigation. As an inhibitor of nitric oxide synthase, it can affect vascular tone and endothelial function. Its pro-inflammatory and pro-apoptotic properties may also contribute to the development of cardiovascular complications in the context of uremia.

Experimental Workflow: Studying Endothelial Dysfunction

A common in vitro model to study the effects of uremic toxins on endothelial function involves the use of cultured endothelial cells.

Figure 3: Experimental workflow for investigating endothelial dysfunction.

Experimental Protocols

Quantification of 1-Methylguanidine in Biological Samples

A highly sensitive method for the determination of 1-Methylguanidine in plasma and urine utilizes high-performance liquid chromatography (HPLC) with fluorescence detection following post-column derivatization.[1]

Protocol: HPLC Analysis of 1-Methylguanidine

-

Sample Preparation (Plasma):

-

Isolate 1-Methylguanidine and an internal standard from plasma using cation-exchange solid-phase extraction.[1]

-

-

Sample Preparation (Urine):

-

Dilute urine samples and inject directly.[1]

-

-

Chromatographic Separation:

In Vitro Cell-Based Assays

Protocol: Caspase-3 Activity Assay

This protocol is adapted from a general method for measuring caspase-3 activity in cultured cells.[9][10][11]

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., endothelial cells, cardiomyocytes) to the desired confluency.

-

Treat cells with varying concentrations of this compound for predetermined time periods. Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100) on ice.[2]

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add cell lysate to each well.

-

Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Conclusion

This compound is a valuable research tool for investigating the pathophysiology of uremia and its associated complications. Its role as a modulator of key cellular processes such as inflammation and apoptosis warrants further exploration in the context of renal disease, cardiovascular disorders, and other inflammatory conditions. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept [mdpi.com]

- 6. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]

- 7. Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mpbio.com [mpbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. media.cellsignal.com [media.cellsignal.com]

The History and Discovery of Methylguanidine Compounds: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of methylguanidine, a simple yet pivotal molecule in toxicology and physiology. From its initial synthesis to its identification as a key uremic toxin, this document details the scientific journey of understanding methylguanidine's role in health and disease. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of its key signaling pathways to serve as a valuable resource for the scientific community.

A Historical Overview: From Synthesis to Uremic Toxin

The story of methylguanidine is intrinsically linked to its parent compound, guanidine. Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine from Peruvian guano.[1] However, the first documented synthesis of methylguanidine was achieved later by Emil Alphonse Werner and James Bell in 1922.[2][3][4] Their work laid the foundation for future investigations into this and other related guanidino compounds.

The clinical significance of methylguanidine began to emerge in the latter half of the 20th century, with a growing focus on identifying the toxic substances responsible for the symptoms of uremia in patients with renal failure.[5][6][7] By the early 1970s, researchers like Giovannetti and colleagues had developed methods to quantify methylguanidine in biological fluids, providing evidence for its retention in patients with chronic renal failure.[8][9] These studies were crucial in establishing methylguanidine as a significant uremic toxin.[10]

Methylguanidine is now understood to be a product of protein catabolism and putrefaction.[10] A primary metabolic precursor to methylguanidine is creatinine, which can be converted to methylguanidine, particularly in the context of renal failure where creatinine levels are elevated.[11][12]

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methylguanidine | [10] |

| Molecular Formula | C2H7N3 | [10] |

| InChI Key | CHJJGSNFBQVOTG-UHFFFAOYSA-N | [10] |

| SMILES | CN=C(N)N | [10] |

Quantitative Levels in Biological Fluids

The concentration of methylguanidine is significantly elevated in the plasma of patients with uremia compared to healthy individuals.

| Subject Group | Plasma Methylguanidine Concentration (μmol/L) | Reference |

| Normal Subjects | 4.0 | [9] |

| Uremic Patients (Conservatively-treated) | 44.4 ± 5.71 | [9] |

| Uremic Patients (Dialysis-treated) | 42.4 ± 7.87 | [9] |

Toxicity Data

Key Experimental Protocols

Historical Synthesis of Methylguanidine Hydrochloride (Werner and Bell, 1922)

This method describes the preparation of methylguanidine hydrochloride from dicyandiamide and methylammonium chloride.[4][13]

Materials:

-

Dicyandiamide

-

Methylammonium chloride

-

Glycerol bath

-

Wide-mouthed test-tube

-

Alcohol

-

Chloroform

Procedure:

-

A mixture of dicyandiamide and methylammonium chloride is heated in a wide-mouthed test-tube partially immersed in a glycerol bath.

-

The temperature is raised to initiate the reaction, which becomes vigorous.

-

After the initial reaction subsides, the temperature is maintained to ensure the completion of the reaction.

-

The product is then extracted with alcohol.

-

Further purification can be achieved by extraction with pure, dry chloroform, in which methylguanidine hydrochloride is freely soluble.

Quantification of Methylguanidine in Plasma by HPLC with Post-Column Derivatization

This method is a highly sensitive and specific technique for measuring methylguanidine concentrations in biological fluids.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Ultrasil cation-exchange column

-

Methanol

-

Monochloroacetate

-

Alkaline ninhydrin reagent

-

Fluorescence detector

-

Cation-exchange solid-phase extraction cartridges

Procedure:

-

Sample Preparation:

-

Plasma samples: Isolate methylguanidine and an internal standard using cation-exchange solid-phase extraction.

-

Urine samples: Dilute and inject directly.

-

-

Chromatographic Separation:

-

Column: Ultrasil cation-exchange column.

-

Mobile Phase: A mixture of methanol and monochloroacetate (15/85, v/v).

-

-

Post-Column Derivatization:

-

The column effluent is mixed with an alkaline ninhydrin reagent.

-

-

Detection:

-

The resulting fluorescent product is detected online using a fluorescence detector.

-

In Vitro TNF-α Release Assay

This protocol is used to assess the effect of methylguanidine on the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages.[14]

Materials:

-

J774 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Methylguanidine

-

Cell culture medium and reagents

-

ELISA kit for TNF-α quantification

Procedure:

-

Culture J774 macrophages in appropriate cell culture plates.

-

Pre-incubate the cells with varying concentrations of methylguanidine overnight.

-

Challenge the cells with LPS (e.g., 6 x 10^3 U/mL) to stimulate TNF-α release.

-

After a 3-hour incubation period, collect the cell culture medium.

-

Quantify the concentration of TNF-α in the medium using a specific ELISA kit.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by monitoring the conversion of L-arginine to L-citrulline.[15][16][17]

Materials:

-

Source of NOS (e.g., tissue homogenate, purified enzyme)

-

[³H]L-arginine or [¹⁴C]L-arginine

-

Reaction buffer containing necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Stop buffer

-

Equilibrated resin (for separating L-arginine and L-citrulline)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and radiolabeled L-arginine.

-

Add the NOS-containing sample to initiate the reaction.

-

To test for inhibition, include varying concentrations of methylguanidine in the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Add the equilibrated resin to bind the unreacted radiolabeled L-arginine.

-

Centrifuge the samples and collect the supernatant containing the radiolabeled L-citrulline.

-

Quantify the amount of radiolabeled L-citrulline using a scintillation counter.

Signaling Pathways and Molecular Mechanisms

Methylguanidine exerts its biological effects through various molecular mechanisms, including the inhibition of enzymatic activity and interference with cellular transport systems.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Methylguanidine is an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the immune and nervous systems.[10] By inhibiting iNOS, methylguanidine can modulate inflammatory responses.

Methylguanidine inhibits the production of nitric oxide by iNOS.

Modulation of TNF-α Release

Methylguanidine has been shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[14] This contributes to its anti-inflammatory effects observed in some contexts.

Methylguanidine inhibits LPS-induced TNF-α release from macrophages.

Interaction with Organic Cation Transporters (OCTs)

Methylguanidine is a substrate for and an inhibitor of organic cation transporters (OCTs), which are crucial for the transport of a wide range of endogenous and exogenous cationic compounds in the kidneys and other organs.[18] By competing for these transporters, methylguanidine can affect the disposition of other cationic drugs and toxins.

Methylguanidine interacts with organic cation transporters.

Induction of Oxidative Stress and KLOTHO Silencing

Elevated levels of methylguanidine, as seen in uremia, can contribute to oxidative stress.[10] This is thought to occur through the inhibition of enzymes like NADPH oxidase, leading to the production of reactive oxygen species (ROS). ROS, in turn, can induce DNA methyltransferases (DNMTs) that silence the expression of the anti-aging protein KLOTHO, which is implicated in the pathogenesis of chronic kidney disease.[10]

Proposed pathway of methylguanidine-induced KLOTHO silencing.

Conclusion

From its first synthesis nearly a century ago, methylguanidine has evolved from a simple organic molecule to a compound of significant interest in clinical and research settings. Its role as a prominent uremic toxin has driven much of the research into its physiological and pathological effects. The methodologies for its synthesis and quantification have been refined over time, enabling a more precise understanding of its impact on biological systems. The elucidation of its interactions with key enzymes and transporters continues to provide valuable insights into the pathophysiology of uremia and other conditions. This guide serves as a foundational resource for professionals in the field, summarizing the critical historical, quantitative, and mechanistic knowledge of methylguanidine compounds.

References

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. CCXIV.?The preparation of methylguanidine, and of ??-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively [zenodo.org]

- 4. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Searching for Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Historical Perspective on Uremia and Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of methylguanidine in serum and urine from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Studies on the precursor of methylguanidine in rats with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Methylguanidine Sulfate from Dicyandiamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methylguanidine sulfate, a key intermediate in various chemical and pharmaceutical applications. The primary route discussed is the reaction of dicyandiamide with a methylammonium salt. While the synthesis of 1-methylguanidine hydrochloride is well-documented, this guide provides a comprehensive overview of the methodologies to obtain the sulfate salt, either through a direct approach or via a salt exchange mechanism.

Reaction Overview

The synthesis of 1-methylguanidine from dicyandiamide proceeds through the depolymerization of dicyandiamide to cyanamide, which then reacts with a methylammonium salt. The overall reaction is a robust method for the preparation of substituted guanidines.

Chemical Equation

The general reaction is as follows:

C₂H₄N₄ + 2 CH₃NH₃⁺X⁻ → 2 CH₅N₃·HX

Where X⁻ is the counter-ion (e.g., Cl⁻, ½SO₄²⁻).

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: direct synthesis from dicyandiamide and methylammonium sulfate, and a two-step synthesis involving the preparation of 1-methylguanidine hydrochloride followed by a salt exchange to the sulfate.

Method 1: Direct Synthesis of this compound

This method is an adaptation of the well-established synthesis of guanidine salts from dicyandiamide and the corresponding ammonium salts.

Experimental Protocol:

-

Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine dicyandiamide and methylammonium sulfate in a 1:2 molar ratio.

-

Reaction: Heat the mixture to a molten state. The reaction is typically initiated by heating to a temperature between 120°C and 160°C. The progress of the reaction can be monitored by the cessation of ammonia evolution.

-

Work-up: After the reaction is complete, the molten mass is allowed to cool and solidify. The solid product is then dissolved in a minimal amount of hot water.

-

Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

| Parameter | Value |

| Dicyandiamide (molar equivalent) | 1 |

| Methylammonium Sulfate (molar equivalent) | 2 |

| Reaction Temperature | 120-160°C |

| Reaction Time | 2-4 hours |

| Expected Yield | >80% |

Method 2: Synthesis via 1-Methylguanidine Hydrochloride and Salt Exchange

This two-step method first involves the synthesis of 1-methylguanidine hydrochloride, which is then converted to the sulfate salt.

Step 1: Synthesis of 1-Methylguanidine Hydrochloride

This protocol is based on the work of Werner and Bell (1922).

Experimental Protocol:

-

Reaction Setup: A mixture of dicyandiamide (1 mole) and methylammonium chloride (2 moles) is placed in a flask equipped with a reflux condenser.

-

Fusion: The mixture is heated in an oil bath. Fusion typically begins around 85°C and is complete by 125°C. The temperature is then raised to and maintained at 180°C for approximately 3 hours to ensure the reaction goes to completion.

-

Isolation: The resulting fused mass is cooled and then dissolved in ethanol. The solution is filtered to remove any unreacted dicyandiamide or by-products.

-

Purification: The ethanol is removed from the filtrate by evaporation under reduced pressure to yield crude 1-methylguanidine hydrochloride. The product can be further purified by recrystallization from ethanol. This reaction is reported to yield practically quantitative results.

| Parameter | Value |

| Dicyandiamide (molar equivalent) | 1 |

| Methylammonium Chloride (molar equivalent) | 2 |

| Reaction Temperature | 180°C |

| Reaction Time | 3 hours |

| Reported Yield | Nearly Quantitative |

Step 2: Conversion of 1-Methylguanidine Hydrochloride to this compound

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-methylguanidine hydrochloride in a minimum amount of deionized water.

-

Salt Exchange: To this solution, add a stoichiometric amount of a soluble sulfate salt, such as silver sulfate or a concentrated solution of sodium sulfate. The choice of sulfate salt will depend on the desired purity and ease of separation of the resulting chloride salt. The addition of silver sulfate will precipitate silver chloride, which can be removed by filtration. If using sodium sulfate, the less soluble sodium chloride can be partially precipitated upon cooling.

-

Isolation: After the addition of the sulfate salt and removal of the precipitated chloride salt, the aqueous solution containing this compound is concentrated under reduced pressure.

-

Crystallization: The concentrated solution is cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and dried.

| Parameter | Value |

| Starting Material | 1-Methylguanidine Hydrochloride |

| Reagent | Silver Sulfate or Sodium Sulfate |

| Solvent | Deionized Water |

| Product | This compound |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Summary

| Synthesis Method | Starting Materials | Key Reaction Conditions | Reported/Expected Yield |

| Direct Synthesis | Dicyandiamide, Methylammonium Sulfate | Fusion at 120-160°C | >80% (Expected) |

| Two-Step Synthesis | |||

| Step 1: HCl Salt | Dicyandiamide, Methylammonium Chloride | Fusion at 180°C | Nearly Quantitative |

| Step 2: Salt Exchange | 1-Methylguanidine Hydrochloride, Sulfate Salt | Aqueous solution, precipitation | High (Expected) |

Safety Considerations

-

Dicyandiamide: Can cause skin and eye irritation.

-

Methylammonium Salts: Handle with care, as they can be corrosive.

-

High-Temperature Reactions: The fusion reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including heat-resistant gloves and safety glasses.

-

By-products: The reaction may produce ammonia gas, which is a respiratory irritant. Ensure adequate ventilation.

This technical guide provides a comprehensive overview of the synthesis of this compound from dicyandiamide. The presented protocols, data, and visualizations are intended to aid researchers and professionals in the successful and safe execution of this chemical transformation.

The Role of 1-Methylguanidine Sulfate in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1-Methylguanidine Sulfate in protein chemistry. While direct literature on this compound is sparse, this document extrapolates its likely functions based on the well-documented behavior of the guanidinium cation, the sulfate anion, and related guanidinium salts. This guide covers the theoretical background, potential applications, and detailed experimental protocols relevant to the use of this compound in protein research and formulation.

Introduction to Guanidinium Salts in Protein Chemistry

Guanidinium salts are invaluable tools in protein chemistry, primarily used to manipulate protein folding and stability. The effect of a particular guanidinium salt is largely determined by the nature of its constituent ions: the guanidinium cation and its counter-anion. The guanidinium cation is a weak chaotrope, meaning it can disrupt the structure of water and thereby destabilize proteins.[1] However, the overall effect of a guanidinium salt is a balance between the properties of the cation and the anion, as categorized by the Hofmeister series.[2]